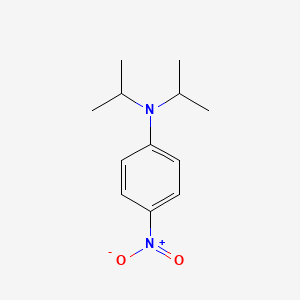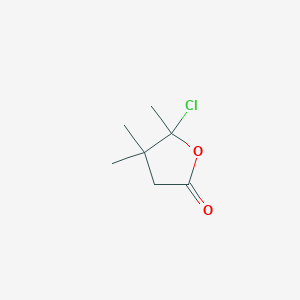![molecular formula C19H13Cl2NO3 B14680299 N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide CAS No. 38188-22-6](/img/structure/B14680299.png)
N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a hydroxybenzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common method starts with the iodination of salicylic acid using iodine in the presence of hydrogen peroxide, yielding a high product yield . The next step involves reacting 3,5-diiodosalicylic acid with an aminoether, where salicylic acid chloride is formed in situ using phosphorus trichloride (PCl3), achieving an 82% yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in solvents like ethanol.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as chitinase.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the formulation of agrochemicals, particularly fungicides.
Mecanismo De Acción
The mechanism of action of N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of sterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy structure.
Rafoxanide: Known for its anthelmintic properties and similar structural features.
Uniqueness
N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual role as both an antifungal and antibacterial agent sets it apart from other compounds with similar structures.
Propiedades
Número CAS |
38188-22-6 |
|---|---|
Fórmula molecular |
C19H13Cl2NO3 |
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
N-[5-chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H13Cl2NO3/c20-12-5-8-14(9-6-12)25-18-10-7-13(21)11-16(18)22-19(24)15-3-1-2-4-17(15)23/h1-11,23H,(H,22,24) |
Clave InChI |
YGKOFWXHBVTHCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



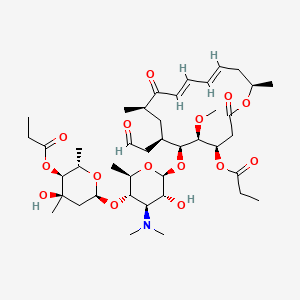
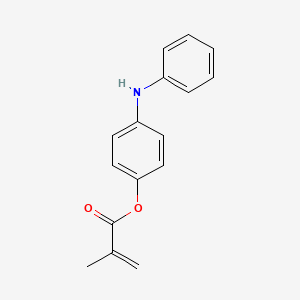

![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)

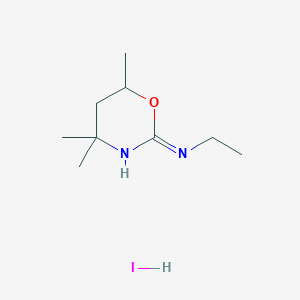
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
